Exo1 - 75541-83-2

Exo1

Catalog Number: EVT-267998
CAS Number: 75541-83-2
Molecular Formula: C15H12FNO3
Molecular Weight: 273.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[[(4-fluorophenyl)-oxomethyl]amino]benzoic acid methyl ester is a member of benzamides.

1. Methyl 2-((2-(Cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate []

Compound Description: This compound is a substituted methyl benzoate derivative synthesized via a multicomponent reaction using substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide. The publication highlights its potential as a building block for designing new drugs. []

2. Methyl 2-(4'-Methoxy-4'-oxobutanamide) Benzoate []

Compound Description: Isolated from Jerusalem artichoke (Helianthus tuberosus), this compound demonstrated anti-inflammatory activity by suppressing the inflammatory response of RAW 264.7 macrophages to lipopolysaccharide. It also inhibited the expression of inflammatory cytokines in 3T3-L1 adipocytes, suggesting potential for ameliorating insulin resistance and type 2 diabetes. []

3. Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate []

Compound Description: This phenylindolizine-based drug exhibits inhibitory activity against Mycobacterium tuberculosis. Its crystal structure, characterized by C—H⋯O, C—H⋯F, and C—H⋯π interactions, provides insights into its mechanism of action and potential for further drug development. []

4. 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801) []

Compound Description: Developed as a prodrug, this compound is designed to treat age-related macular degeneration (AMD) by inhibiting VEGFr2, Src, and YES kinases. It exhibits good ocular pharmacokinetics and efficacy in preclinical models, making it a promising therapeutic candidate for AMD. []

5. Methyl 2‐amino‐3‐bromobenzoate []

Compound Description: This methyl benzoate derivative displayed potent inhibitory activity against the lactoperoxidase (LPO) enzyme with a Ki value of 0.033±0.004 μM. It interacted with the enzyme's binding cavity through H-bonds with Asp108, Ala114, and His351 residues. []

6. Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate []

Compound Description: The crystal structure of this compound revealed a conformation stabilized by two intramolecular N—H⋯O hydrogen bonds. It further forms inversion dimers through C—H⋯O interactions, which are organized into sheets by additional C—H⋯O interactions. []

7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate []

Compound Description: This compound acts as a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2), key enzymes in cancer metabolism. It effectively inhibits mitochondrial respiration, hypoxia-induced HIF-1α accumulation, and tumor growth in xenograft models, marking its potential as a novel anticancer therapeutic. []

8. 2-{[(4-Iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate Hemihydrate []

Compound Description: This zwitterionic compound's crystal structure is stabilized by an intricate network of hydrogen bonds and offset π–π stacking interactions. []

9. 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine (Trimetrexate) []

Compound Description: This compound is a potent antifolate agent with a broad spectrum of antitumor activity. It is currently undergoing preclinical evaluation for potential use in human cancer treatment. []

10. Methyl 2‐(4‐methoxy­pyrimidin‐2‐yl­carbamoyl­sulfamoyl)­benzoate []

Compound Description: This compound features a V-shaped conformation with a basal plane containing a urea group, a pyrimidine ring, and a sulfur atom. It forms dimers through intermolecular N—H⋯N hydrogen bonds, and its crystal structure is stabilized by π–π interactions. []

Overview

Exonuclease 1 is a crucial enzyme encoded by the EXO1 gene in humans. This enzyme possesses both 5' to 3' exonuclease activity and ribonuclease activity, which allows it to cleave RNA on DNA/RNA hybrids. Exonuclease 1 is essential for various cellular processes, including DNA mismatch repair, homologous recombination, and managing DNA replication stress. It is structurally similar to the Exo1 protein found in the yeast Saccharomyces cerevisiae, which interacts with other proteins involved in DNA repair pathways. The role of Exonuclease 1 extends beyond mere enzymatic activity; it is also implicated in meiotic progression and the resolution of complex DNA structures during genetic recombination .

Source and Classification

Exonuclease 1 is classified under the XPG/RAD2 family of structure-specific metallonucleases. It is located on chromosome 1 in humans, specifically at the genomic locus NC_000001.11. The gene has been associated with various biological functions and diseases, including its role as a prognostic biomarker in lung adenocarcinoma .

Classification:

  • Enzyme Type: Exonuclease
  • Family: XPG/RAD2
  • Genomic Location: Chromosome 1 (Homo sapiens)
Synthesis Analysis

The synthesis of Exonuclease 1 involves transcription from the EXO1 gene followed by translation into a protein that exhibits distinct functional domains. The enzyme consists of at least two primary domains:

  • N-terminal Nuclease Domain (NTD): Responsible for its exonuclease activity.
  • C-terminal Domain (CTD): Plays a regulatory role and may influence substrate recognition and binding.

Alternative splicing of the EXO1 gene results in multiple transcript variants that encode different isoforms of the enzyme, enabling a versatile response to cellular needs during DNA repair processes .

Molecular Structure Analysis

The molecular structure of Exonuclease 1 reveals a complex arrangement that facilitates its enzymatic functions. Key structural features include:

  • Active Site: Contains residues essential for catalytic activity.
  • Domain Architecture: The structured N-terminal domain allows for substrate binding and catalysis, while the unstructured C-terminal domain may interact with other proteins involved in DNA repair.

Structural studies suggest that Exonuclease 1 can adopt different conformations depending on its interaction with substrates or partner proteins, which is critical for its function in DNA metabolism .

Chemical Reactions Analysis

Exonuclease 1 participates in several chemical reactions critical for maintaining genomic integrity:

  • DNA Mismatch Repair: It removes mismatched nucleotides during DNA replication.
  • Double-Strand Break Repair: Facilitates resection of double-strand breaks, preparing DNA ends for homologous recombination.
  • Degradation of RNA/DNA Hybrids: Exhibits ribonuclease activity that cleaves RNA when bound to DNA.

The technical details of these reactions involve specific interactions with other proteins such as MSH2 and MLH1, which are vital for coordinating repair processes .

Mechanism of Action

The mechanism of action of Exonuclease 1 involves several steps:

  1. Recognition of DNA Damage: The enzyme identifies sites of mismatches or breaks.
  2. End Resection: It initiates the degradation of nucleotides from the damaged end, generating single-stranded DNA overhangs necessary for homologous recombination.
  3. Coordination with Repair Proteins: Exonuclease 1 interacts with various proteins to facilitate the repair process, ensuring proper alignment and resolution of DNA structures.

Data indicate that Exonuclease 1 plays a protective role at replication forks by preventing degradation and promoting cell survival under stress conditions such as formaldehyde exposure .

Physical and Chemical Properties Analysis

Exonuclease 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 60 kDa.
  • pH Stability: Active within a physiological pH range, typically around pH 7.0 to 8.0.
  • Temperature Stability: Functions optimally at temperatures consistent with cellular environments (37°C).

These properties are essential for its role in cellular metabolism and DNA repair mechanisms .

Applications

Exonuclease 1 has significant applications in scientific research and clinical settings:

  • Genetic Research: Utilized in studies involving DNA replication, repair mechanisms, and genetic recombination.
  • Cancer Biology: Investigated as a potential biomarker for cancer prognosis due to its involvement in genomic stability.
  • Gene Editing Technologies: Its exonuclease activity can be harnessed in CRISPR-Cas9 systems to enhance precision in genome editing.

Research continues to explore the therapeutic potential of targeting Exonuclease 1 pathways to improve outcomes in diseases characterized by genomic instability .

Properties

CAS Number

75541-83-2

Product Name

Exo1

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(4-fluorobenzoylamino)benzoic acid methyl ester
Exo1 compound

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

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